N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N-hydroxymethanimidamide

Hydrogen bonding Drug-likeness Physicochemical profiling

N'-(4-Cyano-1-methyl-1H-pyrazol-5-yl)-N-hydroxymethanimidamide (CAS 1001629-50-0; PubChem CID is a 1-methyl-1H-pyrazole-5-yl derivative bearing an electron-withdrawing cyano group at the 4-position and an N-hydroxymethanimidamide (N-hydroxyformimidamide) moiety at the 5-position. This compound belongs to the broader class of N-hydroxyamidine/pyrazole hybrids, with a molecular formula of C₆H₇N₅O, a molecular weight of 165.15 g·mol⁻¹, a computed XLogP₃ of −0.7, and a topological polar surface area (TPSA) of 86.2 Ų.

Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
Cat. No. B7786021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N-hydroxymethanimidamide
Molecular FormulaC6H7N5O
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)C#N)N=CNO
InChIInChI=1S/C6H7N5O/c1-11-6(8-4-10-12)5(2-7)3-9-11/h3-4,12H,1H3,(H,8,10)
InChIKeyAFLULEJPHKXINS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(4-Cyano-1-methyl-1H-pyrazol-5-yl)-N-hydroxymethanimidamide: Core Identity and Physicochemical Baseline for Scientific Sourcing Decisions


N'-(4-Cyano-1-methyl-1H-pyrazol-5-yl)-N-hydroxymethanimidamide (CAS 1001629-50-0; PubChem CID 2766352) is a 1-methyl-1H-pyrazole-5-yl derivative bearing an electron-withdrawing cyano group at the 4-position and an N-hydroxymethanimidamide (N-hydroxyformimidamide) moiety at the 5-position [1]. This compound belongs to the broader class of N-hydroxyamidine/pyrazole hybrids, with a molecular formula of C₆H₇N₅O, a molecular weight of 165.15 g·mol⁻¹, a computed XLogP₃ of −0.7, and a topological polar surface area (TPSA) of 86.2 Ų [1]. It is commercially available as a research chemical with typical purities exceeding 95% . The combination of a nitrile-substituted pyrazole ring with a metal-chelating hydroxyamidine functionality distinguishes this compound from structurally adjacent pyrazole derivatives and positions it as a versatile intermediate for medicinal chemistry and coordination chemistry applications.

Why In-Class Pyrazole Analogs Cannot Be Assumed Interchangeable with N'-(4-Cyano-1-methyl-1H-pyrazol-5-yl)-N-hydroxymethanimidamide


Within the family of 4-cyano-1-methyl-1H-pyrazol-5-yl derivatives, the functional group at the 5-position amidine carbon dictates critical molecular properties that no generic substitution can replicate. The N-hydroxymethanimidamide group of the target compound provides two hydrogen-bond donor sites and a metal-chelating hydroxyamidine motif [1], whereas the commonly stocked dimethyl analog (CAS 78972-87-9) possesses zero H-bond donors, a lower TPSA (57.2 vs. 86.2 Ų), and a substantially different LogP (+0.51 vs. −0.7) [1]. The C4 cyano substituent further amplifies differentiation: systematic SAR studies on N-acyl pyrazole serine hydrolase inhibitors have demonstrated that a C4 cyano group enhances enzyme inhibitory activity relative to both hydrogen and methyl substituents (CN > H > Me) [2]. Consequently, any attempt to substitute the target compound with an acetamide, carboxamide, or dimethyl analog entails not only altered physicochemical properties but also non-equivalent contributions to target binding and metal-coordination capacity, making the individual compound identity essential for reproducible scientific outcomes.

Quantitative Differentiation Evidence: N'-(4-Cyano-1-methyl-1H-pyrazol-5-yl)-N-hydroxymethanimidamide vs. Closest Analogs


Hydrogen-Bond Donor Capacity and Topological Polarity vs. N,N-Dimethyl Analog

The target compound carries two hydrogen-bond donor atoms (the N-hydroxy OH and the imine NH), whereas the N,N-dimethyl analog (CAS 78972-87-9) has zero H-bond donors [1]. This disparity translates into a TPSA difference of 86.2 Ų versus 57.2 Ų and a LogP difference of −0.7 versus +0.51, meaning the target compound is significantly more polar and capable of acting as a dual H-bond donor in target engagement. Replacing the target compound with the dimethyl analog alters both passive permeability and specific polar interactions with biological targets.

Hydrogen bonding Drug-likeness Physicochemical profiling

Metal-Chelation Capability (Hydroxyamidine Motif) vs. Non-Chelating Analogs

The N-hydroxymethanimidamide (hydroxyamidine) group of the target compound constitutes a bidentate N,O-chelating ligand capable of binding transition metal ions [1]. The hydroxyamidine/α-aminonitrone (AMOX) ligand class has been demonstrated to form stable complexes with Co(II), Zn(II), and other first-row transition metals [2]. In contrast, the N,N-dimethyl analog (CAS 78972-87-9) lacks the hydroxyl oxygen donor atom entirely and functions only as a neutral monodentate ligand through the imine nitrogen, fundamentally altering its coordination chemistry. The acetamide analog (CAS 5334-42-9) also fails to provide the characteristic N,O-chelate motif of hydroxyamidines.

Coordination chemistry Metalloenzyme inhibitor design Ligand design

C4 Cyano Substituent Contribution to Enzyme Inhibitory Activity: CN > H > Me Rank Order

A systematic study of N-acyl pyrazole serine hydrolase inhibitors established that the nature of the pyrazole C4 substituent profoundly influences inhibitory potency, with the rank order being cyano (CN) > hydrogen (H) > methyl (Me) [1]. While this SAR was derived from N-acyl pyrazole ureas and carbamates rather than the N-hydroxyamidine series, the electron-withdrawing character of the 4-cyano group is a transferable structural determinant that enhances the leaving-group ability of the pyrazole and modulates the electrophilicity of the reactive carbonyl in acylating inhibitors. The target compound retains this critical 4-cyano substituent, distinguishing it from des-cyano pyrazole analogs (e.g., CAS 382136-56-3, N-(1,3-dimethyl-1H-pyrazol-5-yl)-N-hydroxyimidoformamide) where the cyano is absent and enzymatic activity would be expected to differ based on the established C4 SAR.

Structure-activity relationship Serine hydrolase inhibition Fragment-based design

Molecular Weight and Atom Economy Advantage vs. N,N-Dimethyl Analog

The target compound (MW 165.15 Da) is 12.06 Da lighter than the N,N-dimethyl analog (MW 177.21 Da, CAS 78972-87-9) [1]. This 6.8% reduction in molecular weight places the target compound within the fragment-like space (MW < 250 Da, with preference for MW < 200 Da), whereas the dimethyl analog exceeds the 200 Da threshold when further elaborated. For fragment-based drug discovery and lead optimization programs where every dalton matters for ligand efficiency metrics, the lower molecular weight of the hydroxy form provides a measurable starting advantage.

Lead-likeness Fragment-based drug discovery Atom economy

Pharmacophore Scaffold Comparison to HET0016: Pyrazole Core Replaces Phenyl Core in Bioactive N-Hydroxyformimidamide Series

HET0016 (CAS 339068-25-6, N-(4-butyl-2-methylphenyl)-N'-hydroxymethanimidamide) is a well-characterized, potent inhibitor of 20-HETE synthase with IC₅₀ values of 12.1–20.6 nM against CYP4A1, CYP4A2, and CYP4A3 [1]. HET0016 carries the same N-hydroxyformimidamide pharmacophore as the target compound but is attached to a 4-butyl-2-methylphenyl ring rather than a 4-cyano-1-methyl-1H-pyrazol-5-yl scaffold. The target compound replaces the lipophilic phenyl core with a more polar, electron-deficient pyrazole ring bearing a cyano substituent. This scaffold exchange retains the metal-chelating and H-bond-donating hydroxyamidine moiety while substantially altering lipophilicity, electronic character, and potential off-target selectivity profiles. No direct comparative CYP4A inhibition data for the target pyrazolyl compound are publicly available; however, the scaffold difference represents a testable hypothesis for altering CYP isoform selectivity relative to HET0016.

CYP4A inhibition Bioisosterism Pharmacophore replacement

Evidence-Backed Research and Industrial Application Scenarios for N'-(4-Cyano-1-methyl-1H-pyrazol-5-yl)-N-hydroxymethanimidamide


Fragment-Based Drug Discovery and Lead Optimization Programs Requiring H-Bond Donor Pharmacophores

With two H-bond donors, a TPSA of 86.2 Ų, and a molecular weight of only 165.15 Da [1], the target compound is a strong candidate for fragment library inclusion where H-bond donor capacity is essential for initial target engagement. Its MW remains well below the 200 Da threshold for rule-of-three-compliant fragment libraries, a 12 Da advantage over the closely related N,N-dimethyl analog [2]. Fragment-growing strategies can exploit the N-hydroxy group for O-alkylation or acylation while retaining the 4-cyano substituent known to enhance enzyme inhibitory activity (CN > H > Me) . For procurement decisions, sourcing the hydroxy form rather than the dimethyl analog is essential because the latter lacks any H-bond donor atoms and cannot serve as an H-bond donor pharmacophore element.

Design of Metalloenzyme Inhibitors Based on Hydroxyamidine Metal-Chelating Warheads

The N-hydroxymethanimidamide moiety functions as a bidentate N,O-chelating ligand capable of coordinating first-row transition metals including Zn(II) and Co(II) [1]. This property is structurally inaccessible to the N,N-dimethyl analog (CAS 78972-87-9, a monodentate N-donor) and the acetamide analog (CAS 5334-42-9, an amide O-donor without the hydroxyamidine chelate motif). The target compound can serve as a starting scaffold for designing selective inhibitors of zinc-dependent metalloenzymes (e.g., histone deacetylases, matrix metalloproteinases) where the hydroxyamidine group coordinates the catalytic metal ion. The 4-cyano substituent additionally provides a synthetic handle for further diversification or a latent hydrogen-bond acceptor for secondary target interactions. Procurement of the correct analog (hydroxy, not dimethyl or acetamide) is critical because the metal-chelating functionality is entirely absent in the non-hydroxylated comparators.

Exploration of Pyrazole-Based CYP4A/F Inhibitor Bioisosteres of the HET0016 Pharmacophore

HET0016, a phenyl-substituted N-hydroxyformimidamide, demonstrates potent CYP4A inhibition (IC₅₀ = 12.1–20.6 nM) [1]. The target compound replaces the lipophilic 4-butyl-2-methylphenyl scaffold of HET0016 with a more polar, electron-deficient 4-cyano-1-methylpyrazole core (MW reduction of ~41 Da) [2]. This scaffold exchange creates a testable hypothesis for CYP4A/F isoform selectivity modulation. Medicinal chemistry groups exploring structure-activity relationships around the N-hydroxyformimidamide pharmacophore should procure the target compound as a structurally distinct, lower-MW comparator to HET0016, rather than defaulting to phenyl-series analogs that alter both scaffold identity and physicochemical properties simultaneously.

Synthesis of Pyrazole-Containing Coordination Polymers and Metal-Organic Materials

Hydroxyamidine ligands (AMOXs) are established building blocks for coordination polymers and discrete metal complexes due to their modular electronic properties and predictable N,O-chelation geometry [1]. Unlike the dimethyl or acetamide analogs that lack the requisite donor-atom set, only the target compound provides the combination of a pyrazole ring (potential secondary N-donor) and a hydroxyamidine chelate. The 4-cyano group can further serve as a hydrogen-bond acceptor or a precursor to tetrazole, amide, or amine functionalities via established nitrile transformations, enabling post-complexation functionalization. For materials chemistry laboratories constructing pyrazole-based coordination architectures, sourcing the hydroxy form specifically is required to achieve the intended metal-binding topology.

Quote Request

Request a Quote for N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N-hydroxymethanimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.